The synthesis of latrunculin M involves several advanced organic chemistry techniques. Notably, methods such as total synthesis and diverted total synthesis have been employed to create analogs with improved biological profiles. The total synthesis typically includes multiple steps that may involve functional-group transformations and ring-closing reactions. For instance, one successful synthetic route utilized cross-metathesis reactions that minimized the need for protection and oxidation steps, thereby streamlining the synthesis process .
Additionally, researchers have explored various extraction techniques from natural sources, including reversed-phase high-performance liquid chromatography (HPLC), to isolate latrunculin M and its analogs from marine organisms. These methods enable the purification of complex mixtures obtained from sponge extracts, allowing for the identification of active compounds .
The molecular structure of latrunculin M can be characterized by its unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular formula is , indicating a complex structure that includes multiple functional groups such as thiazolidinone and ester moieties. Advanced analytical techniques such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its structure. The presence of specific chemical shifts in the NMR spectra provides insights into the compound's stereochemistry and functional group positioning .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 433.57 g/mol |
Functional Groups | Thiazolidinone, Ester |
Latrunculin M participates in several chemical reactions typical for actin-binding compounds. Its primary reaction mechanism involves binding to actin monomers, preventing their polymerization into filaments. This interaction disrupts normal cellular processes such as motility and division. The compound's efficacy as an actin inhibitor has been demonstrated through various cytotoxicity assays against cancer cell lines, where it exhibited significant inhibitory effects at low concentrations (IC50 values ranging from 0.5 to 10 µM) .
The mechanism of action of latrunculin M primarily revolves around its ability to bind to monomeric actin (G-actin), inhibiting its polymerization into filamentous actin (F-actin). This disruption leads to a decrease in cellular motility and affects processes like cytokinesis and cell signaling pathways that depend on an intact cytoskeleton. The binding affinity and specificity for actin make latrunculin M a valuable tool for studying cytoskeletal dynamics and cellular behavior under various conditions .
Latrunculin M exhibits several notable physical and chemical properties:
These properties are crucial for understanding how latrunculin M can be effectively utilized in laboratory settings and potential therapeutic applications.
Latrunculin M has significant scientific applications, particularly in cell biology research. Its role as an actin polymerization inhibitor makes it an essential tool for studying:
Latrunculin M belongs to a family of macrocyclic polyketides primarily isolated from demosponges of the family Podospongiidae. The genus Negombata represents the predominant source, with N. magnifica (formerly classified as Latrunculia magnifica) serving as the archetypal producer in the Red Sea [1] [10]. Phylogenetic analyses using mitochondrial cytochrome c oxidase subunit I (COI) gene sequences confirm significant divergence between Negombata species (e.g., N. magnifica vs. N. corticata), correlating with distinct latrunculin chemotypes [10]. While N. magnifica inhabits exposed reef slopes at 6–60 m depths, its distribution spans the Gulf of Aqaba and Gulf of Suez, with regional variations influencing latrunculin profiles [7] [10]. Notably, the taxonomically unrelated sponge Cacospongia mycofijiensis (family Thorectidae) from Indo-Pacific reefs also produces latrunculins, indicating convergent evolution of biosynthesis pathways across sponge lineages [2].
Table 1: Latrunculin-Producing Sponge Lineages and Their Habitats
Genus | Family | Geographic Distribution | Notable Species | Dominant Latrunculins |
---|---|---|---|---|
Negombata | Podospongiidae | Red Sea | N. magnifica | Lat A, Lat B, Lat M |
Negombata | Podospongiidae | Red Sea | N. corticata | Lat B derivatives |
Cacospongia | Thorectidae | Indo-Pacific | C. mycofijiensis | Type 1 frameworks (e.g., Latrunculol A) |
Latrunculin M arises from a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway, characteristic of complex sponge-derived macrolides. The core scaffold assembly involves:
Latrunculin M exemplifies structural diversification within the latrunculin family, influenced by phylogenetic origin:
Table 2: Structural and Functional Comparison of Key Latrunculin Chemotypes
Structural Feature | Negombata (Type 2) | Cacospongia (Type 1) | Biological Implication |
---|---|---|---|
Macrocycle Size | 14- or 16-membered | Modified 16-membered | Alters actin-binding affinity |
C-6/C-7 Bond | Conjugated diene | Saturated or diol | Reduces electrophilicity in Type 1 |
C-16 Configuration | Variable (e.g., Lat M epimer) | Conserved S-stereochemistry | Impacts membrane permeability & bioactivity |
Dominant Bioactivity | Potent actin inhibition (nM-µM) | Weaker or atypical cytoskeletal effects | Dictates utility as molecular probes |
Latrunculin M production is evolutionarily tuned to ecological pressures in coral reef habitats:
Table 3: Ecological Functions of Latrunculins in Benthic Sponges
Ecological Pressure | Latrunculin-Mediated Response | Evidence |
---|---|---|
Fish Predation | Release of toxins upon physical damage | Fish mortality within 4–6 minutes post-exposure [8] |
Biofouling | Inhibition of invertebrate larval settlement | Reduced barnacle colonization on sponge surfaces [4] |
Sedimentation | Upregulation in turbid environments | Higher Lat B/Lat M titers in sediment-stressed sponges [7] |
Microbiome Shifts | Correlation with seasonal microbial community changes | Chemotype variations linked to symbiont dynamics [10] |
Compound Index:
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